1-Pyrrolidin-2-(4'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl

CAS No.: 1159825-59-8

Cat. No.: VC11715808

Molecular Formula: C21H26Cl2N2O2

Molecular Weight: 409.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159825-59-8 |

|---|---|

| Molecular Formula | C21H26Cl2N2O2 |

| Molecular Weight | 409.3 g/mol |

| IUPAC Name | benzyl N-[1-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate;hydrochloride |

| Standard InChI | InChI=1S/C21H25ClN2O2.ClH/c1-23(21(25)26-16-17-7-3-2-4-8-17)20(15-24-13-5-6-14-24)18-9-11-19(22)12-10-18;/h2-4,7-12,20H,5-6,13-16H2,1H3;1H |

| Standard InChI Key | UINOWJDWHCYHDT-UHFFFAOYSA-N |

| SMILES | CN(C(CN1CCCC1)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl |

| Canonical SMILES | CN(C(CN1CCCC1)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity

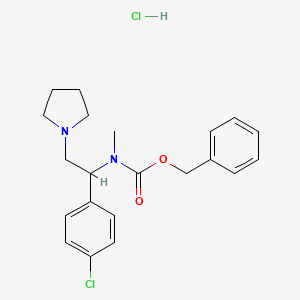

The compound is a hydrochloride salt characterized by a pyrrolidine backbone substituted with a 4-chlorophenyl group and an N-methylcarbamate benzyl (CBZ) moiety. Its systematic IUPAC name is benzyl N-[1-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate hydrochloride.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 409.3 g/mol |

| SMILES | CN(C(CN1CCCC1)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl |

| InChI Key | UINOWJDWHCYHDT-UHFFFAOYSA-N |

| PubChem CID | 53487219 |

The chlorophenyl group enhances lipophilicity, while the CBZ moiety introduces steric bulk and potential protease resistance .

Synthesis and Preparation

Synthetic Pathways

Though explicit protocols are scarce, the synthesis likely involves:

-

Pyrrolidine alkylation: Reaction of pyrrolidine with a 4-chlorophenyl-containing alkyl halide.

-

Carbamate formation: Introduction of the N-CBZ group via benzyl chloroformate under basic conditions.

-

Salt formation: Treatment with HCl to yield the hydrochloride salt.

The patent US9206116B2 describes analogous methods for synthesizing structurally related amino acid derivatives, emphasizing the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

Challenges in Synthesis

-

Steric hindrance: The N-methyl and CBZ groups may impede reaction kinetics.

-

Purification: The polar hydrochloride salt necessitates chromatographic or recrystallization techniques .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate water solubility (~10–50 mg/mL) and stability under ambient conditions when stored desiccated.

Table 2: Physicochemical Profile

| Property | Value |

|---|---|

| Melting Point | Not reported |

| LogP (Predicted) | 3.2 ± 0.5 |

| pKa (Amine) | ~8.5 (protonated form) |

Analytical Characterization

Spectroscopic Data

-

NMR: Expected signals include aromatic protons (δ 7.2–7.4 ppm), pyrrolidine methylenes (δ 2.5–3.0 ppm), and N-methyl singlet (δ 2.8 ppm).

-

Mass Spectrometry: A molecular ion peak at m/z 409.3 (M+H) confirms the molecular weight.

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is recommended for purity analysis.

Research Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume